molecular formula C22H16Cl3N3OS B12024631 4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B12024631
M. Wt: 476.8 g/mol
InChI Key: FYXUKXIRQUMNHZ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl, dichlorobenzyl, and methoxyphenyl groups can be introduced through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield dechlorinated or demethylated derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Known for its use as an insecticide.

    N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide: Used in various chemical applications.

Uniqueness

4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its triazole ring and multiple chlorinated aromatic groups contribute to its stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H16Cl3N3OS

Molecular Weight

476.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H16Cl3N3OS/c1-29-19-10-3-14(4-11-19)21-26-27-22(28(21)18-8-6-16(23)7-9-18)30-13-15-2-5-17(24)12-20(15)25/h2-12H,13H2,1H3

InChI Key

FYXUKXIRQUMNHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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